1-(4-Amino-2-bromo-5-fluorophenyl)ethanone
Description
1-(4-Amino-2-bromo-5-fluorophenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 4, 2, and 5, respectively. The compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
1-(4-amino-2-bromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQJQJGHRNJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260679-46-6 | |
| Record name | 1-(4-amino-2-bromo-5-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with different substituents replacing the amino, bromo, or fluoro groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(4-Amino-2-bromo-5-fluorophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The table below highlights key structural and functional differences between 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone and selected analogs:
*Calculated based on similar compounds; exact data unavailable.
Physicochemical Properties
- Solubility: The amino group in this compound enhances polarity compared to hydroxyl- or halogen-substituted analogs (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone), likely improving solubility in polar solvents like methanol or DMSO .
- Melting Point: Halogen substituents (Br, F) typically increase melting points due to enhanced intermolecular forces. For example, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone melts at 86–87°C , whereas amino-substituted analogs may exhibit lower melting points due to hydrogen bonding disruption.
Stability and Reactivity
- The electron-withdrawing fluorine and bromine substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to non-halogenated analogs.
- The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation or Schiff base formation) .
Biological Activity
1-(4-Amino-2-bromo-5-fluorophenyl)ethanone is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrFNO. The compound features a bromo and fluorine substituent on the aromatic ring, which can influence its biological activity through electronic effects and steric hindrance.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrFNO |
| Molecular Weight | 250.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, enhancing the compound's affinity for specific targets. Additionally, the halogen substituents can modulate lipophilicity and reactivity, affecting the compound's pharmacokinetic properties.
Biological Activity
This compound has shown promise in several biological assays:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The halogenated phenyl moiety may enhance membrane permeability, contributing to increased efficacy against bacterial strains.
- Cytotoxicity : Preliminary assays suggest that this compound may exert cytotoxic effects on various cancer cell lines. For instance, an IC50 value of approximately 15 μM was observed in tests against human breast cancer cells (MCF-7), indicating moderate potency.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- In vitro Cytotoxicity Assays :
- Mechanistic Studies :
- Antimicrobial Efficacy :
Comparative Analysis
A comparative analysis with structurally related compounds provides insights into the unique biological activity exhibited by this compound:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | ~15 | Cytotoxicity |
| 4-Bromophenol | ~25 | Cytotoxicity |
| 2-Fluoroaniline | ~30 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
